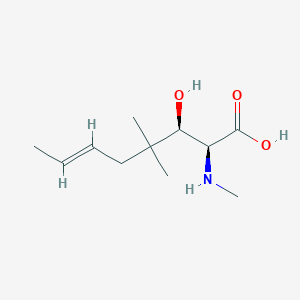
3-Hydroxy-4,4-dimethyl-2-(methylamino)-6-octenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4,4-dimethyl-2-(methylamino)-6-octenoic acid is an organic compound with a complex structure that includes hydroxyl, methyl, and amino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4,4-dimethyl-2-(methylamino)-6-octenoic acid typically involves multi-step organic reactions. The process often starts with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include alkyl halides, amines, and oxidizing agents. The reaction conditions may vary, but they generally involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
3-Hydroxy-4,4-dimethyl-2-(methylamino)-6-octenoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
3-Hydroxy-4,4-dimethyl-2-(methylamino)-6-octenoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Hydroxy-4,4-dimethyl-2-(methylamino)-6-octenoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-Hydroxy-4,4-dimethyl-2-amino-6-octenoic acid
- 3-Hydroxy-4,4-dimethyl-2-(ethylamino)-6-octenoic acid
- 3-Hydroxy-4,4-dimethyl-2-(propylamino)-6-octenoic acid
Uniqueness
3-Hydroxy-4,4-dimethyl-2-(methylamino)-6-octenoic acid is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C11H21NO3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
(E,2S,3R)-3-hydroxy-4,4-dimethyl-2-(methylamino)oct-6-enoic acid |
InChI |
InChI=1S/C11H21NO3/c1-5-6-7-11(2,3)9(13)8(12-4)10(14)15/h5-6,8-9,12-13H,7H2,1-4H3,(H,14,15)/b6-5+/t8-,9-/m0/s1 |
InChIキー |
NPTONCQMXQFBMD-MUNZNRDXSA-N |
異性体SMILES |
C/C=C/CC(C)(C)[C@H]([C@@H](C(=O)O)NC)O |
正規SMILES |
CC=CCC(C)(C)C(C(C(=O)O)NC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid](/img/structure/B14065552.png)
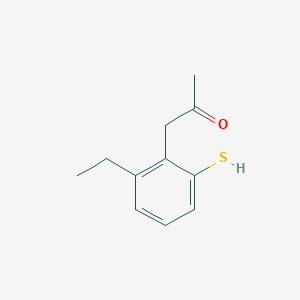


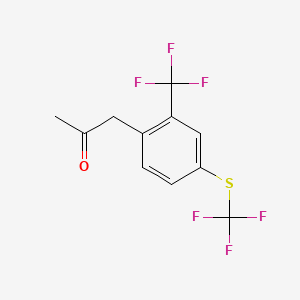
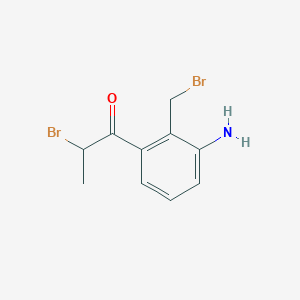
![5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one](/img/structure/B14065596.png)
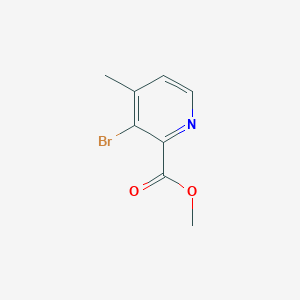
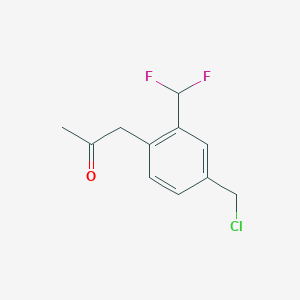

![(3-Amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;sulfonato sulfate](/img/structure/B14065611.png)
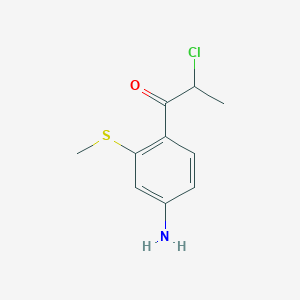
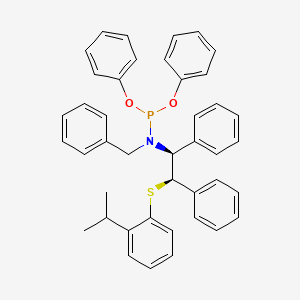
![(3aR,4R,5R,6aS)-2-oxo-4-((E)-3-oxo-4-phenoxybut-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B14065629.png)
